Chemical Properties and Stability of (S)-Piperidine-3-sulfonamide: A Technical Guide
Chemical Properties and Stability of (S)-Piperidine-3-sulfonamide: A Technical Guide
Executive Summary
(S)-Piperidine-3-sulfonamide (CAS: 2165356-00-1, Free Base) represents a high-value chiral building block in Fragment-Based Drug Discovery (FBDD). Its utility lies in the orthogonal reactivity of its two polar handles: the nucleophilic secondary amine (C3-piperidine) and the hydrogen-bond donor/acceptor primary sulfonamide.[1]
While the sulfonamide moiety provides robust chemical stability under standard physiological conditions, the compound’s integrity is compromised by specific oxidative and pH-dependent stressors.[1] This guide delineates the physicochemical profile, stability mechanisms, and validated handling protocols required to maintain enantiomeric excess (>98% ee) and chemical purity during drug development workflows.
Chemical Identity & Physicochemical Profiling[1][2]
Understanding the zwitterionic potential and solubility profile is critical for assay development and formulation.[1]
Core Identity Data
| Parameter | Details |
| IUPAC Name | (3S)-Piperidine-3-sulfonamide |
| CAS Number | 2165356-00-1 (Free Base); 2322932-58-9 (HCl Salt) |
| Molecular Formula | C₅H₁₂N₂O₂S |
| Molecular Weight | 164.23 g/mol (Free Base); 200.69 g/mol (HCl Salt) |
| Chirality | (S)-Enantiomer; C3 stereocenter |
| Physical State | White to off-white crystalline solid (typically hygroscopic as HCl salt) |
Physicochemical Properties[1]
| Property | Value (Approx.) | Implications for Research |
| logP | -0.97 | Highly hydrophilic; ideal for lowering lipophilicity in lead optimization.[1] |
| TPSA | 72.19 Ų | High polar surface area relative to size; excellent solubility in aqueous buffers. |
| pKa (Piperidine NH) | ~11.0 (Basic) | Exists as a cation at physiological pH (7.4).[1] |
| pKa (Sulfonamide NH₂) | ~10.0 (Acidic) | Deprotonation requires high pH (>10); acts as H-bond donor at neutral pH.[1] |
| Solubility | >50 mg/mL (Water) | High aqueous solubility; DMSO stocks should be kept anhydrous to prevent hydrolysis.[1] |
Stability Profile & Degradation Mechanisms[1][5][6]
The stability of (S)-Piperidine-3-sulfonamide is governed by three primary vectors: Racemization , Oxidation , and Hydrolysis .[1]
Chiral Stability (Racemization Risk)
The C3 position is alpha to the sulfonyl group.[1] While sulfonyl groups are electron-withdrawing, they are less activating than carbonyls (ketones/esters).[1] Consequently, the C3 proton is only weakly acidic.[1]
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Risk Level: Low under neutral/acidic conditions; Moderate under strong basic conditions (pH > 12) or high heat.[1]
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Mechanism: Deprotonation at C3 leads to a planar carbanion intermediate, resulting in racemization upon reprotonation.[1]
-
Control: Avoid prolonged exposure to strong bases (e.g., NaH, KOtBu) unless alkylating the sulfonamide nitrogen specifically.[1]
Oxidative Instability
The secondary amine in the piperidine ring is the primary site of oxidative degradation.[1]
-
N-Oxidation: Exposure to peroxides or atmospheric oxygen over time can form the N-oxide.[1]
-
Maillard-type Reactions: In the presence of reducing sugars or aldehydes, the amine will rapidly form imines/enamines.[1]
Hydrolytic Stability
-
Sulfonamide Bond: Extremely stable.[1] Unlike carboxamides, primary sulfonamides resist hydrolysis in boiling water and mild acids/bases.[1] Hydrolysis to the sulfonic acid typically requires harsh conditions (e.g., conc.[1] HCl at >100°C).
-
Amine Salts: The HCl salt form is chemically stable but hygroscopic.[1] Moisture uptake can lead to deliquescence, complicating weighing and stoichiometry.[1]
Visualization: Reactivity & Stability Map
The following diagram maps the structural vulnerabilities of the molecule, highlighting the "Safe Zones" for modification versus the "Danger Zones" for degradation.
Figure 1: Structural reactivity map highlighting the stability of the sulfonamide group versus the oxidative risk of the amine and racemization potential at C3.
Experimental Protocols
Forced Degradation Study (Stress Testing)
To validate the stability of (S)-Piperidine-3-sulfonamide for a drug substance dossier, perform the following stress tests. Analyze results via HPLC-UV/MS and Chiral HPLC.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable. < 1% degradation expected.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Stable chemically. Check Chiral HPLC for racemization (C3 proton exchange). |
| Oxidation | 3% H₂O₂, RT, 4h | Degradation. Expect N-oxide formation on piperidine ring.[1] |
| Thermal | 80°C (Solid state), 7 days | Stable. Ensure container is sealed to prevent moisture uptake.[1] |
| Photostability | 1.2 million lux hours | Stable. Sulfonamides generally resist photolysis unless conjugated to aromatics.[1] |
Workflow: Handling & Storage
This protocol ensures the maintenance of the (S)-enantiomer purity.[1]
Figure 2: Standard Operating Procedure (SOP) for the intake, validation, and storage of (S)-Piperidine-3-sulfonamide.
Applications in Medicinal Chemistry
(S)-Piperidine-3-sulfonamide is not merely a reagent; it is a pharmacophore scaffold .[1]
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Fragment-Based Drug Discovery (FBDD): Its low molecular weight (<200 Da) and high solubility make it an ideal "fragment" to screen against protein targets.[1] The sulfonamide binds to active site residues (e.g., Zinc in Carbonic Anhydrases or MMPs), while the amine allows for rapid "growing" of the fragment.[1]
-
Peptidomimetics: The rigid piperidine ring constrains the geometry of the sulfonamide, potentially mimicking the transition state of peptide bond hydrolysis in protease inhibitors.[1]
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Chiral Resolution: It can serve as a chiral resolving agent for acidic racemates due to the basic piperidine nitrogen.[1]
Synthesis Note
When derivatizing the secondary amine (e.g., amide coupling), avoid using strong bases like DBU or high temperatures if the reaction time is long, to prevent any risk of racemization at the C3 position.[1] Use mild bases like DIPEA or inorganic carbonates (K₂CO₃).[1]
References
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ChemScene. (2023). (S)-Piperidine-3-sulfonamide hydrochloride Product Data. Retrieved from [1][2]
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Sigma-Aldrich. (2023). (3S)-Piperidine-3-sulfonamide hydrochloride Safety Data Sheet (SDS). Retrieved from [1]
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BenchChem. (2025).[3] Stability of Sulfonamides: A Comparative Guide. Retrieved from [1]
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PubChem. (2023).[1] Piperidine: Chemical and Physical Properties. National Library of Medicine.[1] Retrieved from [1]
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FDA. (2023). Stability Testing of Active Pharmaceutical Ingredients (ICH Q1A). Retrieved from [1]
